Product packaging for Ethyl 2-(4-nitrophenoxy)acetate(Cat. No.:CAS No. 19076-89-2)

Ethyl 2-(4-nitrophenoxy)acetate

Cat. No.: B098395
CAS No.: 19076-89-2
M. Wt: 225.2 g/mol
InChI Key: DYHFNINPHJQASC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO5 B098395 Ethyl 2-(4-nitrophenoxy)acetate CAS No. 19076-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHFNINPHJQASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309079
Record name ethyl 2-(4-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19076-89-2
Record name 19076-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(4-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Aromatic Ether Esters Research

Aromatic ether esters represent a significant class of organic compounds characterized by an ether linkage and an ester functional group attached to aromatic rings. Research in this area is driven by the diverse applications of these compounds in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The synthesis of aromatic ethers has evolved from requiring harsh conditions to more efficient and selective methods, with current research focusing on the development of sustainable catalysts and green chemistry approaches. numberanalytics.comnumberanalytics.com

The reactions of aromatic ethers are a key focus of study, with cleavage reactions being of particular importance. numberanalytics.com The field is continuously advancing, with emerging trends that include the use of transition metal catalysts to facilitate new cross-coupling reactions. numberanalytics.com Aromatic ether esters, such as those derived from the naturally occurring building block nipagin, have been synthesized and studied for their thermal and mechanical properties, demonstrating their potential in the development of advanced polymers. rsc.org

Significance of Phenoxyacetate Derivatives in Chemical Science

Phenoxyacetate (B1228835) derivatives are organic compounds derived from phenoxyacetic acid, which consists of a phenoxy group linked to a carboxylic acid group. fishersci.com These derivatives are of considerable interest due to their wide-ranging applications. Phenoxyacetic acid itself is used in the manufacturing of pharmaceuticals, pesticides, fungicides, and dyes. nih.gov It is also recognized as a human xenobiotic metabolite and a plant growth retardant. nih.govnih.gov

The synthesis of phenoxyacetic acid derivatives has been the subject of extensive research, with methods being developed to improve yield and purity while minimizing environmental impact. google.com Recent studies have focused on the synthesis of novel phenoxyacetic acid derivatives with specific biological activities, such as selective COX-2 inhibitors. nih.gov The versatility of the phenoxyacetate scaffold allows for the introduction of various functional groups, leading to a wide array of compounds with tailored properties.

Historical Development and Emerging Research Areas of Ethyl 2 4 Nitrophenoxy Acetate

Established Synthetic Routes for this compound

The predominant and well-established method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the alkylation of 4-nitrophenol with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. mdpi.comwalisongo.ac.id The base deprotonates the phenolic hydroxyl group of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion, which then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether linkage. masterorganicchemistry.comwalisongo.ac.id

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). youtube.commdpi.com The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the desired SN2 reaction pathway. mdpi.comwalisongo.ac.id In some procedures, a catalytic amount of potassium iodide is added to enhance the reaction rate when using ethyl chloroacetate, as the iodide is a better leaving group. mdpi.com

A typical laboratory-scale synthesis involves refluxing a mixture of 4-nitrophenol, ethyl bromoacetate, and anhydrous potassium carbonate in dry acetone for several hours. mdpi.com After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude product, which can then be purified by recrystallization. mdpi.comnih.gov

Mechanistic Investigations of Etherification Reactions in Synthesis

The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwalisongo.ac.id This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com

The key steps in the mechanism are:

Deprotonation: A base, such as potassium carbonate, deprotonates the acidic hydroxyl group of 4-nitrophenol to form the 4-nitrophenoxide anion. walisongo.ac.id This anion is a potent nucleophile.

Nucleophilic Attack: The 4-nitrophenoxide anion then acts as a nucleophile, attacking the carbon atom of the ethyl haloacetate that is bonded to the halogen (the leaving group). masterorganicchemistry.comwalisongo.ac.id This attack occurs from the backside of the carbon-halogen bond. masterorganicchemistry.com

Transition State: A transient transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Product Formation: The carbon-halogen bond breaks, and the halide ion is expelled as the leaving group, resulting in the formation of the ether bond and the final product, this compound. masterorganicchemistry.comwalisongo.ac.id

For this SN2 reaction to be efficient, the electrophile (ethyl haloacetate) should be unhindered, which is the case for primary halides. masterorganicchemistry.comlibretexts.org The use of a polar aprotic solvent is also crucial as it solvates the cation of the base but does not strongly solvate the nucleophilic anion, thus enhancing its reactivity. walisongo.ac.id

Esterification Chemistry and Reaction Kinetics

While the primary synthesis of this compound involves an etherification step, the ester functional group is already present in one of the reactants, ethyl haloacetate. However, an alternative approach could involve the esterification of 2-(4-nitrophenoxy)acetic acid. This two-step process would first involve the synthesis of the carboxylic acid via the Williamson ether synthesis using a haloacetic acid (e.g., chloroacetic acid) and 4-nitrophenol, followed by the esterification of the resulting acid.

The esterification of a carboxylic acid with an alcohol is typically an acid-catalyzed equilibrium process. mdpi.comresearchgate.net The reaction kinetics of such esterifications are influenced by several factors, including temperature, molar ratio of reactants, and catalyst concentration. mdpi.comresearchgate.net

Kinetic studies on similar esterification reactions have shown that they often follow second-order reversible reaction models. researchgate.net For heterogeneously catalyzed esterifications, such as those using ion-exchange resins, the kinetics can often be described by models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal mechanisms, which account for the adsorption of reactants onto the catalyst surface. mdpi.comresearchgate.net The apparent activation energy for such reactions provides insight into the temperature sensitivity of the reaction rate. mdpi.com For instance, in the esterification of acetic acid with 1-methoxy-2-propanol (B31579) using an ion-exchange resin, the apparent activation energy was determined to be 62.0 ± 0.2 kJ/mol. mdpi.com

Table 1: Factors Influencing Esterification Reaction Kinetics

FactorEffect on Reaction Rate
Temperature Generally increases the rate of reaction, but can also affect the equilibrium position for exothermic reactions. researchgate.net
Molar Ratio of Reactants An excess of one reactant (usually the alcohol) can shift the equilibrium towards the product side, increasing the yield. mdpi.com
Catalyst Concentration A higher catalyst concentration typically leads to a faster reaction rate, up to a certain point where mass transfer limitations may become significant. mdpi.com

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and its analogues. These novel approaches aim to improve reaction yields, reduce reaction times, and minimize the use of hazardous materials.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of active investigation. This includes the development of solvent-free reaction conditions and the use of more efficient and recyclable catalytic systems.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, or solid-state reaction, offers significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. rsc.orgresearchgate.net These reactions can be facilitated by techniques such as grinding or microwave irradiation. rsc.orgresearchgate.net For the synthesis of related compounds, solvent-free methods have been shown to be highly effective, often leading to higher yields and shorter reaction times compared to conventional solution-phase reactions. rsc.orgresearchgate.net While specific literature on the solvent-free synthesis of this compound is not abundant, the successful application of this methodology to similar aryloxyacetate compounds suggests its potential viability. researchgate.net

Catalytic Systems for Enhanced Efficiency

To improve the efficiency of the Williamson ether synthesis for this compound, various catalytic systems have been explored. A significant advancement in this area is the use of phase-transfer catalysis (PTC). ijche.comijche.com

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetra-n-hexylammonium bromide), facilitate the transfer of the 4-nitrophenoxide anion from the solid or aqueous phase to the organic phase where the reaction with ethyl bromoacetate occurs. ijche.comwikipedia.org This overcomes the insolubility of the reactants in different phases, leading to faster reaction rates under milder conditions. ijche.comcrdeepjournal.org

A study on the synthesis of this compound using solid-liquid phase-transfer catalysis under ultrasound irradiation reported a significant increase in the reaction rate. ijche.comijche.com The reaction was found to follow pseudo-first-order kinetics, and the apparent rate constant was influenced by factors such as the type and amount of catalyst, the base used, and the presence of a small amount of water. ijche.com

Table 2: Comparison of Catalytic Systems for this compound Synthesis

Catalytic SystemDescriptionAdvantages
Potassium Carbonate A common, inexpensive base used in conventional synthesis. mdpi.comReadily available and effective for deprotonation.
Phase-Transfer Catalysis (PTC) Utilizes a catalyst (e.g., quaternary ammonium salt) to shuttle the nucleophile between phases. ijche.comwikipedia.orgFaster reaction rates, milder conditions, and potential for use with a wider range of solvents. ijche.comcrdeepjournal.org
Ultrasound-Assisted PTC Combines phase-transfer catalysis with sonication. ijche.comijche.comSignificantly enhances the reaction rate and yield through improved mass transfer and cavitation effects. ijche.com

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity. The primary synthetic route is the Williamson ether synthesis, where the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking an ethyl haloacetate.

A common laboratory-scale synthesis involves the alkylation of 4-nitrophenol with ethyl bromoacetate. mdpi.com The reaction is typically performed in a solvent like acetone in the presence of a base, such as potassium carbonate, which facilitates the deprotonation of the phenolic hydroxyl group. mdpi.com The addition of a catalyst like potassium iodide can further enhance the reaction rate. mdpi.com

ParameterConditionSource
Reactants 4-nitrophenol, Ethyl bromoacetate mdpi.com
Base Anhydrous Potassium Carbonate (K₂CO₃) mdpi.com
Solvent Acetone mdpi.com
Catalyst Potassium Iodide (KI) mdpi.com
Duration 8 hours mdpi.com
Monitoring Thin-Layer Chromatography (TLC) mdpi.com

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter in the synthesis of this compound. In batch syntheses, the reaction mixture is often heated to reflux to ensure a sufficient reaction rate. For instance, using acetone as a solvent, the reaction is maintained at its boiling point (around 56°C) for several hours. mdpi.com One study specifies heating at 70°C while refluxing in acetone. nih.govresearchgate.net Increasing the temperature generally accelerates the reaction, but excessive heat can lead to undesirable side reactions or decomposition of the product.

In a continuous processing setup for similar esters, reaction zones are typically maintained at temperatures ranging from 70°C to 145°C. google.com Pressure is also a key variable in continuous systems, especially those involving distillation, where it is controlled to manage azeotropes and ensure efficient separation of the product from water and other byproducts. google.com For the synthesis of this compound, maintaining the reaction under controlled temperature and pressure would be crucial for optimizing efficacy and achieving high yields.

Stoichiometric Control and Impurity Profiling

Precise stoichiometric control is essential for maximizing the yield of the desired product and minimizing the formation of impurities. In the synthesis using 4-nitrophenol and ethyl bromoacetate, an excess of the base (potassium carbonate) is typically used to ensure complete deprotonation of the phenol. One reported procedure uses a 2:1 molar ratio of anhydrous potassium carbonate to the other reactants (4-nitrophenol and ethyl bromoacetate). mdpi.com

Careful control of stoichiometry prevents the presence of unreacted starting materials in the final product. The reaction progress is often monitored by techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. mdpi.com Potential impurities could arise from side reactions, such as the hydrolysis of the ester group if water is present in the reaction mixture, especially under basic conditions. After the reaction, the crude product is often filtered and the solvent evaporated. For subsequent reactions, the resulting solid may be used without further purification, indicating a relatively clean reaction under optimized conditions. mdpi.com

Derivatization Strategies of this compound

This compound serves as a versatile intermediate for the synthesis of various other compounds through modification of its two primary functional regions: the ester moiety and the nitrophenoxy ring.

Modification of the Ester Moiety

The ethyl ester group is amenable to several chemical transformations. One common derivatization is its conversion into other functional groups, such as amides or hydroxamic acids. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-nitrophenoxy)acetic acid. This acid can then be coupled with amines to form amides or converted into hydroxamic acids.

A notable method involves the use of reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) to facilitate a Lossen rearrangement. nih.gov This process can convert the carboxylic acid derivative into ureas in a one-pot, racemization-free synthesis. nih.gov Such strategies expand the utility of this compound as a building block in medicinal chemistry.

Functionalization of the Nitrophenoxy Ring

The nitrophenoxy ring offers a key site for chemical modification, primarily through the reduction of the nitro group. The selective reduction of the nitro group to an amine is a well-documented and crucial transformation.

This reduction can be achieved efficiently using reagents like iron powder in the presence of ammonium chloride in an ethanol (B145695)/water mixture. mdpi.com This process yields Ethyl 2-(4-aminophenoxy)acetate, a valuable precursor for various biologically active molecules. mdpi.com This specific derivatization highlights a safe and cost-effective alternative to methods using hydrogen gas and palladium on carbon. mdpi.com

Other potential modifications to the aromatic ring, as suggested by the existence of various analogues, include halogenation and formylation, leading to compounds like ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate and ethyl 2-(4-formyl-2-nitrophenoxy)acetate. sigmaaldrich.combldpharm.com

Original MoietyReaction TypeReagentsResulting CompoundSource
Nitro GroupReductionFe / NH₄Cl, EtOH/H₂OEthyl 2-(4-aminophenoxy)acetate mdpi.com
Ester Group (via carboxylic acid)Lossen Rearrangement4-NBsOXY, AmineUrea derivative nih.gov

Regioselective Synthesis of Advanced Derivatives

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of advanced derivatives. The strategic positioning of the nitro group, the ether linkage, and the ester moiety allows for a variety of regioselective modifications. These transformations are crucial for developing novel compounds, including precursors for pharmacologically active agents. Advanced synthetic strategies, such as selective functional group interconversion and transition-metal-catalyzed reactions, are employed to achieve high degrees of regioselectivity and complexity.

Selective Reduction of the Nitro Group

One of the most fundamental regioselective transformations involving this compound is the selective reduction of the nitro group to an amine. This conversion is a critical step in producing ethyl 2-(4-aminophenoxy)acetate, a key building block for various larger molecules. mdpi.com While several reagents can achieve this reduction, methods that preserve the ester functionality are paramount.

A common and efficient method involves the use of iron powder in the presence of an ammonium chloride solution. mdpi.com This system offers a safe, cost-effective, and rapid procedure for the selective reduction of the nitro group without affecting the ester. The reaction proceeds smoothly in an ethanol/water mixture under reflux conditions. mdpi.com This contrasts with other methods, such as catalytic hydrogenation with palladium on carbon (Pd/C), which may also be effective but can present different safety and cost considerations. mdpi.com The resulting product, ethyl 2-(4-aminophenoxy)acetate, is a stable, crystalline solid, which can be readily purified and used in subsequent synthetic steps. mdpi.com

Table 1: Reaction Conditions for Selective Nitro Group Reduction mdpi.com
Starting MaterialReagentsSolventConditionsProductYield
This compoundFe, NH₄ClEthanol/WaterReflux, 4hEthyl 2-(4-aminophenoxy)acetate62%

Palladium-Catalyzed C-H and C-N Bond Formation

Modern synthetic organic chemistry heavily relies on transition-metal catalysis to construct complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high precision. For derivatives of this compound, these methods allow for the introduction of diverse substituents.

For instance, after converting the nitro group to a more versatile functional handle (like an amine or a halide), palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed. This reaction facilitates the coupling of aryl halides or triflates with amines. acs.org A related strategy could involve derivatizing the aromatic ring to introduce a halide, which then serves as a handle for Suzuki-Miyaura cross-coupling to form new C-C bonds or for C-P bond formation to synthesize organophosphorus compounds. acs.orgacs.org These reactions are known for their broad substrate scope and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. acs.org

Rhodium-Catalyzed C-H Activation and Cycloadditions

Rhodium catalysts offer unique reactivity for C-H activation and cycloaddition reactions, enabling the synthesis of intricate heterocyclic systems. yale.eduemory.edu While direct C-H activation on the electron-deficient ring of this compound is challenging, derivatives can be designed to undergo such transformations. For example, rhodium(II) acetate (B1210297) is a well-known catalyst for the reactions of diazo compounds. emory.eduetsu.edu A derivative of this compound containing a diazo group could undergo rhodium-catalyzed intramolecular C-H insertion to form a new ring system or intermolecular cycloaddition with alkynes to construct substituted furans. emory.edu

Furthermore, rhodium catalysis is instrumental in the branched C-H alkylation of N-heterocyclic compounds, which can be synthesized from derivatives of our parent molecule. yale.edu This allows for the regioselective introduction of alkyl groups at specific positions, a transformation that is difficult to achieve through classical methods. yale.edu

Synthesis of Advanced Heterocyclic Derivatives

The functional groups of this compound and its analogues can be manipulated to construct complex heterocyclic structures. For example, ethyl (2E)-3-ethoxy-4-(4-nitrophenoxy)but-2-enoate, a derivative, can be synthesized and subsequently used as a key synthon. researchgate.netyu.edu.jo The reduction of the nitro group in this derivative to an amine initiates a spontaneous intramolecular Michael addition, leading to the formation of a 1,4-benzoxazine ring system. researchgate.net This type of domino reaction, where multiple bonds are formed in a single operation, is highly efficient for building molecular complexity.

Table 2: Synthesis of Heterocyclic Derivatives researchgate.net
Starting MaterialKey TransformationProduct Type
Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoateNitro reduction followed by intramolecular Michael additionEthyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate

These regioselective strategies highlight the utility of this compound as a foundational molecule. By employing selective reductions and advanced transition-metal-catalyzed reactions, chemists can access a rich variety of complex derivatives with high precision and efficiency, paving the way for applications in various fields of chemical science.

Single Crystal X-ray Diffraction Studies of this compound

Single crystal X-ray diffraction provides the most definitive insight into the solid-state structure of a molecule, offering precise atomic coordinates and details of the crystal lattice.

The crystal structure of this compound has been determined to be monoclinic. nih.gov The analysis reveals that the molecule's bond lengths and angles are within the expected ranges and are comparable to those of the related compound, tert-butyl 2-(4-nitrophenoxy)acetate. nih.gov A notable feature of the molecular geometry is the deviation of the methyl carbon atom (C10) by 0.830 (6) Å from the mean plane of the other non-hydrogen atoms, indicating a non-planar conformation of the ethyl acetate group relative to the nitrophenoxy moiety. nih.gov

The crystal packing is primarily stabilized by weak intermolecular C-H···O hydrogen bonds. nih.gov These interactions link adjacent molecules, forming layers that are parallel to the bc plane of the unit cell. nih.gov The specific details of the crystal data and hydrogen bond geometry are summarized in the tables below.

Crystal Data for this compound
ParameterValue
Chemical FormulaC₁₀H₁₁NO₅
Molecular Weight225.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.3848 (11)
b (Å)8.4482 (17)
c (Å)24.238 (5)
β (°)92.59 (3)
Volume (ų)1101.5 (4)
Z4
Temperature (K)293
Hydrogen-Bond Geometry (Å, °) for this compound
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C2—H2A···O4ⁱ0.932.533.177 (4)127
C10—H10B···O1ⁱⁱ0.962.583.513 (6)164

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y+1/2, -z+3/2

Based on a thorough review of the available scientific literature, no studies concerning the polymorphism or solid-state structural variability of this compound have been reported. A study that measured the dielectric constant of the compound between 120–385 K did not find any dielectric disuniformity, which might suggest the absence of phase transitions in this temperature range. nih.govresearchgate.net

Solution-State Conformation Analysis

The conformation of a molecule in solution can differ significantly from its solid-state structure and is often more relevant to its behavior in chemical reactions.

Detailed experimental investigations using advanced NMR techniques, such as 2D NMR (COSY, NOESY, HSQC, HMBC) or solid-state NMR, specifically for the conformational analysis of this compound, are not available in the current body of scientific literature. While NMR data exists for related compounds, the unique electronic and steric effects of the phenoxy ether linkage in the title compound necessitate a dedicated study.

There is a lack of published research employing spectroscopic probes to investigate the conformational dynamics of this compound in solution. Such studies would be valuable for understanding the rotational barriers around the single bonds and the flexibility of the molecule.

Vibrational Spectroscopy for Molecular Architecture and Interactions

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent parts, including the nitro group, the aromatic ring, the ether linkage, and the ester moiety.

The most prominent vibrations include the asymmetric and symmetric stretching of the nitro (NO₂) group, which are typically strong and easily identifiable. The carbonyl (C=O) stretch from the ester group also presents as a strong, sharp absorption band. The aromatic ring gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations from both the ether and ester functionalities are found in the fingerprint region.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching3000 - 2850Medium
Ester C=OStretching1760 - 1735Strong
Aromatic C=CStretching1600 - 1450Variable
Nitro (NO₂)Asymmetric Stretching1570 - 1500Strong
Nitro (NO₂)Symmetric Stretching1370 - 1300Strong
Ether (Aryl-O)Asymmetric Stretching1270 - 1230Strong
Ester (O-C-C)Stretching1250 - 1000Strong
Nitro (NO₂)Bending870 - 830Medium-Weak

Raman Spectroscopy for Molecular Symmetry and Lattice Modes

Raman spectroscopy complements FTIR by providing information about molecular vibrations that induce a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective for characterizing the aromatic ring and the symmetric vibrations of the nitro group.

The symmetric stretch of the nitro group, which is also seen in the FTIR spectrum, typically gives a very strong signal in the Raman spectrum. The aromatic ring's "breathing" mode, a symmetric radial expansion and contraction of the ring, is a characteristic and often intense Raman band. In the solid state, Raman spectroscopy can also probe low-frequency vibrations corresponding to lattice modes, which provide insight into the crystalline packing and intermolecular interactions of the compound.

Table 2: Expected Characteristic Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3050Strong
Ester C=OStretching1755 - 1730Medium
Aromatic RingQuadrant Stretching~1600Strong
Nitro (NO₂)Asymmetric Stretching1570 - 1500Weak
Nitro (NO₂)Symmetric Stretching1370 - 1300Very Strong
Aromatic RingBreathing Mode~1000Strong
Lattice ModesPhonons< 100Variable

Chiroptical Properties and Stereoisomerism of this compound

Stereoisomerism refers to compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. A key aspect of stereoisomerism is chirality, which occurs when a molecule is non-superimposable on its mirror image. Such molecules are known as enantiomers and can rotate plane-polarized light, a phenomenon measured by chiroptical techniques.

An analysis of the molecular structure of this compound indicates that it does not possess a chiral center. A chiral center is typically a carbon atom bonded to four different substituent groups. In this molecule, no such atom exists. The methylene (B1212753) carbon in the acetate portion (-O-CH₂-COO-) is bonded to two identical hydrogen atoms, and all other carbons are part of planar sp² systems or have identical groups.

Because this compound is an achiral molecule, it does not have enantiomers and is optically inactive. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. The molecule is superimposable on its mirror image, and consequently, a discussion of stereoisomerism in the context of enantiomers or diastereomers is not applicable.

Computational and Theoretical Chemistry Studies of Ethyl 2 4 Nitrophenoxy Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, orbital energies, and electrostatic potential, all of which are crucial for assessing the chemical reactivity and properties of Ethyl 2-(4-nitrophenoxy)acetate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A primary application of DFT in chemistry is the optimization of molecular geometry to its lowest energy state. For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict the bond lengths, bond angles, and dihedral angles.

Table 1: Selected Experimental Bond Lengths and Angles for this compound

Parameter Atoms Value (Å or °)
Bond LengthO1-C81.198
Bond LengthO2-C81.328
Bond LengthO2-C91.455
Bond LengthO3-C41.365
Bond LengthO3-C71.433
Bond LengthO4-N11.222
Bond LengthO5-N11.225
Bond LengthN1-C11.472
Bond AngleC8-O2-C9116.3
Bond AngleC4-O3-C7117.8
Bond AngleO4-N1-O5123.5
Bond AngleO4-N1-C1118.2
Bond AngleO5-N1-C1118.3
Dihedral AngleC2-C1-N1-O5179.4
Dihedral AngleC6-C1-N1-O4179.3

Note: The data presented is based on experimental crystallographic studies and serves as a benchmark for theoretical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the presence of the electron-withdrawing nitro group (-NO₂) is expected to significantly influence the FMOs. The nitro group would lower the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO, making the molecule a better electron acceptor. The HOMO is likely to be distributed over the phenoxy ring and the ether oxygen, while the LUMO would be predominantly localized on the nitrobenzene (B124822) moiety. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitroaromatic Compound

Parameter Value (eV)
HOMO Energy-7.5
LUMO Energy-2.0
HOMO-LUMO Gap5.5

Note: These are representative values for a typical nitroaromatic compound and illustrate the expected FMO properties of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the nitro group, indicating a high electron density and a site for electrophilic interaction. The carbonyl oxygen of the ester group would also exhibit a negative potential. Conversely, the hydrogen atoms of the aromatic ring and the ethyl group would show positive potential. The area around the nitro group is expected to be the most electron-deficient (positive) part of the aromatic ring, making the ring susceptible to nucleophilic aromatic substitution, although this is a high-energy process.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and the effects of its environment, such as the solvent.

The ethyl acetate (B1210297) group in this compound introduces conformational flexibility. MD simulations can explore the different rotational isomers (conformers) and their relative energies. The rotation around the C-O and C-C bonds of the ethyl acetate side chain would be of particular interest. The simulations could identify the most stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes in different environments.

Reactivity Prediction and Reaction Mechanism Modeling

The computational investigation of this compound's reactivity and reaction mechanisms provides valuable insights into its chemical behavior. Through the use of advanced theoretical models, it is possible to predict its stability, potential reaction pathways, and the energetic factors that govern its transformations.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

The exploration of a chemical reaction's mechanism at a molecular level is facilitated by locating the transition state (TS) and mapping the intrinsic reaction coordinate (IRC). The transition state represents the highest energy point along the reaction pathway, acting as the critical saddle point that separates reactants from products. Identifying this structure is paramount for understanding the feasibility and mechanism of a reaction. For this compound, a primary reaction of interest is its hydrolysis, which involves the cleavage of the ester bond.

Computational studies on analogous compounds, such as p-nitrophenyl trifluoroacetate (B77799), reveal that the hydrolysis can proceed through a concerted mechanism where the attack of a nucleophile (e.g., a water molecule) and the departure of the leaving group (p-nitrophenoxide) are closely coupled. mdpi.com The transition state for such a reaction would involve a tetrahedral intermediate-like structure. The search for this transition state is typically performed using quantum chemical methods like density functional theory (DFT). These calculations optimize the geometry to find a stationary point on the potential energy surface with exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the reaction pathway from the transition state downhill to the reactants and products. mdpi.com This confirms that the identified transition state indeed connects the desired reactants and products. For the hydrolysis of this compound, the IRC would map the approach of the water molecule, the formation of the tetrahedral intermediate, and the subsequent cleavage of the C-O bond to release the p-nitrophenoxide leaving group. Studies on similar esters have shown that the presence of explicit water molecules in the computational model can be crucial in stabilizing the transition state through hydrogen bonding and lowering the activation barrier. mdpi.comnih.gov

Kinetic and Thermodynamic Parameters of Reactions

Computational chemistry allows for the determination of key kinetic and thermodynamic parameters that quantify the reactivity of this compound. The activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) are critical kinetic parameters derived from the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For the hydrolysis of p-nitrophenyl esters, the electron-withdrawing nature of the p-nitro group is known to stabilize the forming negative charge on the leaving group in the transition state, thereby lowering the activation barrier. semanticscholar.orgresearchgate.net

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) determine the spontaneity and equilibrium position of a reaction. These are calculated from the energy difference between the products and the reactants. The hydrolysis of esters is typically an exothermic process.

Table 1: Representative Calculated Energy Barriers for Analogous Ester Hydrolysis

CompoundComputational MethodCalculated Barrier (kcal/mol)
p-Nitrophenyl trifluoroacetate (with 5 H2O)DFT-5.3
S-Ethyl trifluorothioacetate (with 5 H2O)DFT-1.8

This table presents illustrative data from a study on analogous compounds to demonstrate the type of information obtained from computational studies. The values are not for this compound itself. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the characteristics of new or untested molecules, such as this compound.

Derivation of Molecular Descriptors

The foundation of any QSAR or QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors can be derived:

Constitutional Descriptors: These are the most straightforward and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of atoms, including molecular surface area and volume.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For a nitroaromatic compound like this compound, these are particularly important. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively, and are often correlated with reactivity and toxicity. nih.gov

Mulliken charges: These provide an estimation of the partial charge on each atom, which is crucial for understanding electrostatic interactions. The charge on the carbonyl carbon and the nitro group atoms would be of particular interest. semanticscholar.org

Table 2: Examples of Molecular Descriptors Relevant to this compound

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of N and O atomsBasic composition
TopologicalWiener Index, Balaban IndexAtomic connectivity and branching
GeometricalMolecular Surface Area, Molecular VolumeSize and shape
Quantum ChemicalHOMO/LUMO energies, Mulliken charges, Dipole momentElectronic properties and reactivity

Predictive Modeling for Biological Activities and Advanced Material Properties

Once a set of molecular descriptors has been calculated for a series of related compounds, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly used for this purpose. nih.gov

For this compound, QSAR models could be developed to predict its potential biological activities. Given the presence of the nitroaromatic moiety, a key area of interest would be its potential toxicity or antimicrobial activity. nih.govresearchgate.net Studies on other nitroaromatic compounds have successfully used QSAR to model their toxic effects. nih.gov The descriptors in such models often include electronic parameters like the LUMO energy, which relates to the compound's ability to undergo bioreduction, a common activation pathway for the toxicity of nitroaromatics.

QSPR models could predict various physicochemical properties of this compound, such as its solubility, boiling point, or partitioning behavior (logP). These properties are crucial for understanding its environmental fate and for designing potential applications. For instance, QSPR models have been developed for the alkaline hydrolysis rate constants of esters, which could be applied to predict the stability of this compound in different environments.

The development of robust and validated QSAR/QSPR models can significantly reduce the need for extensive experimental testing, providing a rapid and cost-effective means of screening compounds for desired properties or potential hazards.

Biological Activity and Mechanistic Investigations of Ethyl 2 4 Nitrophenoxy Acetate and Its Derivatives

Target Identification and Molecular Mechanism of Action Studies

The initial step in characterizing the biological relevance of a compound like ethyl 2-(4-nitrophenoxy)acetate involves identifying its molecular targets. This is a critical process to understand how it exerts effects within a biological system. Methodologies for this phase of investigation are well-established and focus on the compound's direct interactions with proteins, such as enzymes and receptors.

Enzyme Inhibition Kinetics and Specificity

To determine if this compound functions as an enzyme inhibitor, detailed kinetic studies would be required. These studies measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. Key parameters obtained from such analyses, like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), quantify the compound's potency.

For instance, in studies of related phenoxyacetate (B1228835) derivatives, researchers have identified specific inhibitory activities. For example, certain phenoxyacetic acid derivatives have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov A kinetic analysis for this compound would involve selecting a panel of enzymes, potentially including hydrolases or oxidoreductases, and performing assays to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would clarify whether the compound binds to the enzyme's active site or an allosteric site.

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only, as no specific data exists for this compound.

Enzyme Target IC₅₀ (µM) Kᵢ (µM) Type of Inhibition
Enzyme A [Data Not Available] [Data Not Available] [Data Not Available]
Enzyme B [Data Not Available] [Data Not Available] [Data Not Available]

Receptor Binding Studies and Affinities

Another primary mechanism of action for chemical compounds is the binding to cellular receptors. Receptor binding assays are used to determine the affinity and specificity of a compound for various receptors. These experiments typically use a radiolabeled ligand known to bind to the receptor of interest and measure the displacement of this ligand by the test compound.

For example, a class of phenoxyacetic acid derivatives has been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov To assess this compound, a similar approach would be employed, screening it against a panel of receptors (e.g., G-protein coupled receptors, nuclear receptors) to identify any potential binding interactions. The dissociation constant (Kₔ) is a key output, indicating the concentration at which half of the receptors are occupied by the compound.

Protein-Ligand Interaction Dynamics

Once a target protein (enzyme or receptor) is identified, computational and biophysical methods are used to study the dynamics of the interaction. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations can provide a three-dimensional view of how the compound binds to its target. These studies reveal the specific amino acid residues involved in the interaction, the conformational changes that occur upon binding, and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). This detailed structural information is invaluable for understanding the mechanism of action and for the rational design of more potent or selective derivatives.

Cellular Pathway Modulation

Beyond direct molecular interactions, it is crucial to understand the downstream effects of a compound on cellular pathways. This involves examining changes in gene expression and the activity of signaling cascades within the cell in response to compound exposure.

Gene Expression Profiling in Response to Compound Exposure

To obtain a broad overview of the cellular response to this compound, gene expression profiling techniques like microarray analysis or RNA sequencing (RNA-Seq) would be utilized. Cells treated with the compound would have their messenger RNA (mRNA) levels analyzed to see which genes are up- or down-regulated compared to untreated cells. This can provide clues about the biological processes affected, such as cell cycle, apoptosis, or inflammation. For example, studies on other chemical agents have shown that they can alter the expression of genes involved in key signaling pathways.

Table 2: Illustrative Gene Expression Changes in Response to a Test Compound This table is for illustrative purposes only and does not represent data for this compound.

Gene Pathway Fold Change p-value
Gene X Apoptosis [Data Not Available] [Data Not Available]
Gene Y Cell Cycle [Data Not Available] [Data Not Available]

Signaling Pathway Interrogation

Based on the results from gene expression profiling and target identification, specific signaling pathways would be investigated in more detail. This involves using techniques like Western blotting to measure the levels and phosphorylation status of key proteins within a pathway. For instance, if a compound is found to induce apoptosis, researchers would examine the activation of caspases and the expression of Bcl-2 family proteins. Similarly, if an inflammatory response is suspected, the activation of pathways such as NF-κB or MAPK would be interrogated. This level of analysis connects the initial molecular interaction to a functional cellular outcome.

Apoptosis and Cell Cycle Regulation Mechanisms

Phenoxyacetate derivatives have been investigated for their potential to induce programmed cell death, or apoptosis, a critical process in the development and homeostasis of multicellular organisms. Dysregulation of apoptosis is a hallmark of cancer, making apoptosis induction a key therapeutic strategy.

Research into novel phenoxyacetamide derivatives has demonstrated their capacity to trigger apoptosis in cancer cells. One study on newly synthesized phenoxyacetamide derivatives, compound I and compound II, revealed significant cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com Compound I, in particular, showed a high degree of selectivity for cancer cells over normal cells. mdpi.com

The apoptotic effect of these derivatives appears to be mediated through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is a major mechanism of apoptosis. mdpi.comnih.govbio-rad-antibodies.com It involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. mdpi.complos.org An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c and the formation of the apoptosome, which ultimately activates executioner caspases like caspase-3. mdpi.combio-rad-antibodies.com Studies on phenoxyacetamide derivatives have shown that they can significantly upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, indicating a dominant role of the intrinsic pathway. mdpi.com

Furthermore, these compounds can influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. Analysis has shown that certain phenoxyacetamide derivatives can cause cell cycle arrest, particularly at the G1/S phase, thereby inhibiting the proliferation of cancer cells. mdpi.com This arrest is often associated with the upregulation of tumor suppressor proteins like p53 and p21. plos.org

Table 1: Effects of a Phenoxyacetamide Derivative (Compound I) on HepG2 Cells

Parameter Observation Fold Increase/Decrease
Total Apoptotic Cell Death Significantly enhanced ~24.51-fold increase
Cell Cycle Arrest at G1/S phase -
Pro-apoptotic Genes Highly significant upregulation -
Anti-apoptotic Gene Significant downregulation -

Data derived from a study on a novel phenoxyacetamide derivative. mdpi.com

Antimicrobial and Antifungal Activity Mechanisms

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Phenoxy acid derivatives have shown promise in this regard. researchgate.net

The antimicrobial action of many phenolic compounds is attributed to their ability to disrupt the microbial cell wall and cytoplasmic membrane. nih.gov This disruption leads to a cascade of detrimental events, including damage to membrane proteins, increased membrane permeability, and a reduction in ATP synthesis. nih.gov Aromatic alcohols, a related class of compounds, have been shown to increase the permeability of the cytoplasmic membrane in bacteria like E. coli. nih.gov While specific studies on this compound are limited, the general mechanism for phenolic compounds involves compromising the integrity of the bacterial outer membrane, which enhances the permeability of the cytoplasm. nih.gov

Beyond direct membrane damage, some nitro-containing compounds have demonstrated broad-spectrum antibacterial activities. mdpi.comnih.gov For instance, certain nitro-Schiff base compounds have been synthesized and evaluated for their anti-inflammatory and antimicrobial effects. researchgate.net Additionally, a series of 4-nitro-1,2-phenylendiamine metal complexes have been tested against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov The presence of a nitro group can be a key factor in the biological activity of these molecules. nih.govmdpi.com

A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed potent to moderate activity against M. tuberculosis, including rifampin-resistant strains. mdpi.com This suggests that the phenoxyacetamide scaffold is a promising starting point for the development of new antimicrobial agents through structural modifications. mdpi.com

Table 2: Antimicrobial Activity of a 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivative (Compound 3m)

Microorganism MIC (μg/mL)
M. tuberculosis H37Rv 4
Rifampin-resistant M. tuberculosis 261 4
Isoniazid-resistant M. tuberculosis 32

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth. mdpi.com

Plant Growth Regulation Mechanisms

Phenoxyacetic acids are a well-established class of synthetic plant growth regulators that mimic the effects of the natural plant hormone auxin. clinisciences.com They are widely used in agriculture and horticulture. clinisciences.comnih.gov

The auxin-like activity of phenoxyacetic acids is linked to their chemical structure. researchgate.netuchicago.edu High activity is often associated with substitution at specific positions on the aromatic ring. researchgate.net These synthetic auxins are recognized by the same cellular machinery as the endogenous auxin, indole-3-acetic acid (IAA). ebi.ac.uk Recent research has shown that phenoxyacetic acid herbicides are transported across the plant cell membrane by PIN-FORMED (PIN) auxin transporters, the same export machinery used by natural auxins. ebi.ac.uk This indicates a shared mechanism of action at the level of cellular transport and likely at the receptor level as well.

Auxins play a crucial role in various plant developmental processes, including cell division, cell expansion, and root initiation. clinisciences.com The application of phenoxyacetic acid derivatives can induce these physiological responses. For example, they have been shown to be active in promoting flowering in pineapple plants. uchicago.edu The specific effects can vary depending on the substitution pattern of the phenoxyacetic acid. researchgate.netuchicago.edu At high concentrations, certain phenoxyacetic acids, such as 2,4-D, act as herbicides, particularly against broad-leaved plants. clinisciences.com

Mechanistic Toxicology and Biotransformation

The toxicological profile of a xenobiotic is intrinsically linked to its biotransformation. For a compound like this compound, its metabolic fate is anticipated to be a primary determinant of its potential toxicity. The presence of a nitro group and an ester linkage suggests several potential metabolic pathways that could lead to either detoxification or bioactivation.

Metabolite Identification and Metabolic Pathways

One of the most significant metabolic pathways for nitroaromatic compounds is nitroreduction. This process can occur via a one-electron or a two-electron reduction mechanism, catalyzed by various flavoenzymes. nih.gov The reduction proceeds through highly reactive intermediates, including a nitro anion radical, a nitroso derivative, and a hydroxylamine (B1172632) derivative, ultimately forming the corresponding amine. researchgate.net

Another key metabolic transformation would be the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, 4-nitrophenoxyacetic acid. This reaction can be catalyzed by various esterases present in the liver and other tissues.

Subsequent metabolism could involve further transformation of these initial metabolites. For instance, the 4-aminophenoxyacetic acid, formed after nitroreduction and ester hydrolysis, could undergo further modifications.

Table 1: Postulated Metabolites of this compound

Metabolite Name Postulated Pathway
4-Nitrophenoxyacetic acidEster hydrolysis
Ethyl 2-(4-aminophenoxy)acetateNitroreduction
4-Aminophenoxyacetic acidNitroreduction and ester hydrolysis
4-(N-hydroxy)aminophenoxyacetic acidIntermediate of nitroreduction

Enzyme Induction/Inhibition in Xenobiotic Metabolism

The effect of this compound on xenobiotic-metabolizing enzymes has not been directly investigated. However, studies on other nitroaromatic compounds suggest potential interactions with key enzyme systems, particularly the cytochrome P450 (CYP) superfamily.

Nitroaromatic compounds can be substrates for various CYP enzymes. The nitroreduction of some nitroaromatics is catalyzed by NADPH:cytochrome P450 reductase, a key component of the P450 system. mdpi.com It is plausible that this compound or its metabolites could interact with this enzyme system, potentially acting as substrates, inhibitors, or inducers.

For example, organophosphate insecticides, another class of xenobiotics, have been shown to inhibit specific cytochrome P450 enzymes involved in the metabolism of herbicides in a multiple herbicide-resistant population of Lolium rigidum. This interaction can lead to either synergistic or antagonistic effects on the herbicide's activity. oup.com While structurally different, this demonstrates the potential for xenobiotics to modulate P450 activity.

Further research is required to determine if this compound or its derivatives can induce or inhibit specific CYP isozymes, which would have significant implications for its own metabolism and the metabolism of other co-administered compounds.

Oxidative Stress Induction Mechanisms

A common mechanism of toxicity for many nitroaromatic compounds is the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted.

The nitro anion radical, an intermediate in the one-electron reduction of nitroaromatic compounds, can react with molecular oxygen in a futile cycle to regenerate the parent nitro compound and produce a superoxide (B77818) anion radical. nih.gov This continuous generation of superoxide can overwhelm the cell's antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA.

Studies on other nitrophenol compounds have demonstrated their ability to induce oxidative stress. For instance, 4-nitrophenol (B140041) has been shown to induce oxidative stress and apoptosis in human normal prostate epithelial progenitor cells. nih.gov The mechanisms of oxidative stress can involve the increased production of ROS and the depletion of endogenous antioxidants like glutathione.

Table 2: Potential Mechanisms of Oxidative Stress Induction by this compound

Mechanism Description
Futile cycling of the nitro anion radicalOne-electron reduction leads to the formation of a nitro anion radical, which reacts with oxygen to produce superoxide and regenerate the parent compound.
Depletion of antioxidant defensesThe increased production of ROS can deplete cellular stores of antioxidants such as glutathione.
Mitochondrial dysfunctionROS can damage mitochondrial components, leading to further ROS production and cellular dysfunction.

DNA Adduct Formation and Genotoxicity Mechanisms

The genotoxicity of nitroaromatic compounds is often linked to the metabolic activation of the nitro group to reactive intermediates that can bind to DNA, forming DNA adducts.

The hydroxylamine metabolite, formed during nitroreduction, is a key reactive intermediate that can lead to DNA damage. This hydroxylamine can be further activated, for example, by acetylation, to form an even more reactive species that can covalently bind to DNA bases, particularly guanine.

While no studies have specifically identified DNA adducts from this compound, research on other nitroaromatic compounds has characterized various types of DNA adducts. For example, antineoplastic and carcinogenic N-nitrosocompounds are known to form DNA adducts. The mechanisms of DNA adduct formation by these compounds can involve the generation of highly reactive electrophilic intermediates.

The formation of DNA adducts can lead to mutations during DNA replication, which is a critical step in the initiation of carcinogenesis. Therefore, the potential for this compound to be metabolically activated to a DNA-reactive species is a significant toxicological concern.

Advanced Applications of Ethyl 2 4 Nitrophenoxy Acetate in Materials Science and Emerging Technologies

Precursor in Polymer Chemistry

The utility of Ethyl 2-(4-nitrophenoxy)acetate in polymer science is primarily centered on its role as a precursor to functional monomers. The presence of the nitro group is key, as its chemical transformation allows for the introduction of specific functionalities into polymer backbones.

Monomer for Functional Polymers Synthesis

The most significant pathway to utilizing this compound in polymer synthesis begins with the reduction of its nitro group (-NO₂) to an amine group (-NH₂). This reaction converts the molecule into Ethyl 2-(4-aminophenoxy)acetate, a bifunctional monomer. This resulting amino-ester contains a reactive amine that can participate in polymerization reactions and an ester group that can be retained for further modification or for influencing the polymer's physical properties.

This amine-functionalized monomer can be incorporated into various polymer chains through processes like condensation polymerization. For instance, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. The resulting polymers feature a pendent phenoxyacetate (B1228835) group, which can enhance solubility, thermal stability, and mechanical properties, or act as a site for grafting other molecules.

Precursor MonomerCo-monomer TypeResulting Functional PolymerKey Feature Introduced
Ethyl 2-(4-aminophenoxy)acetateDiacyl ChloridePolyamidePendent phenoxyacetate side chains
Ethyl 2-(4-aminophenoxy)acetateDianhydridePolyimideEnhanced solubility and processability
Ethyl 2-(4-aminophenoxy)acetateDiisocyanatePolyureaModified thermal and mechanical properties

Role in Polymerization Mechanisms and Kinetics

The nitrophenyl group itself can play a direct role in polymerization strategies. Nitrophenyl esters are recognized as activated esters in organic synthesis. This principle has been extended to polymer science, where incorporating a nitrophenyl group can activate a polymer for subsequent functionalization reactions. researchgate.net For example, a carboxylic acid-containing polymer can be activated by converting its acid groups into nitrophenyl esters. These activated sites can then react efficiently with nucleophiles, such as amines or alcohols, under mild conditions to attach new functional side chains to the polymer. This method of post-polymerization modification is crucial for creating complex, tailor-made polymer architectures.

Sensing and Detection Systems

The electronic properties of the nitrophenoxy moiety make this compound an excellent starting point for the design of sensitive chemosensors. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's optical and electrochemical behavior, a feature that can be modulated by chemical reactions for sensing applications.

Chemosensors for Specific Analytes: Design and Mechanism

Derivatives of this compound are being engineered into sophisticated chemosensors for biologically and environmentally important analytes. A prime example is the development of an electrochemical sensor for cysteine and tyrosine. researchgate.net

In this system, this compound serves as the foundational scaffold. Through a multi-step synthesis, the nitro group is transformed into a triazole ring, which is then linked to a ferrocene (B1249389) molecule. The final sensor molecule, ethyl 2-(4-ferrocenyl- nih.govmatrix-fine-chemicals.comtriazol-1-yl) acetate (B1210297), combines the analyte-binding capability of the triazole with the distinct electrochemical signature of ferrocene. researchgate.net This modular design allows for high specificity and sensitivity. The sensor demonstrates a remarkable ability to detect cysteine, a crucial amino acid, at very low concentrations. researchgate.net

AnalyteSensor DerivativeDetection RangeLimit of Detection (LOD)Source
CysteineEthyl 2-(4-ferrocenyl- nih.govmatrix-fine-chemicals.comtriazol-1-yl) acetate on a graphene-modified electrode4.0–2300.0 μM0.9 μM researchgate.net

Optical and Electrochemical Sensing Principles

Electrochemical Sensing: The sensing mechanism of the ferrocene-based derivative relies on electrocatalysis. researchgate.net The ferrocene unit on the sensor-modified electrode undergoes a reversible oxidation-reduction cycle. In the presence of cysteine, the analyte is oxidized at the electrode surface, a process that is catalytically mediated by the sensor molecule. This results in a significant increase in the measured oxidation peak current. The magnitude of this current enhancement is directly proportional to the concentration of cysteine, allowing for precise quantification. researchgate.net The sensor also shows excellent resolution between the voltammetric peaks of cysteine and tyrosine, enabling simultaneous detection. researchgate.net

Optical Sensing: While direct optical sensing applications of the title compound are less documented, the underlying principles are well-established. The conversion of the electron-withdrawing nitro group to an electron-donating amino group causes a dramatic change in the molecule's electronic structure. This transformation leads to significant shifts in its absorption and fluorescence spectra, a phenomenon known as excited-state intramolecular proton transfer (ESIPT). rsc.org This spectral change can be exploited for "turn-on" or "turn-off" fluorescent sensing. A sensor molecule could be designed where a reaction with a specific analyte triggers the nitro-to-amino reduction, causing a detectable change in color or fluorescence.

Catalyst or Ligand in Catalysis

The structural framework of this compound is also valuable for developing ligands used in metal-catalyzed reactions. By chemically modifying the molecule, it can be transformed into a chelating ligand that coordinates with a metal center to form an active catalyst.

A notable application is in the field of olefin polymerization. Research has shown that ligands derived from 4-nitroaniline (B120555) can be used to create highly active nickel catalysts for ethylene (B1197577) polymerization. mdpi.com The synthesis of such a ligand could start from this compound, which is first hydrolyzed and then converted to a 4-nitroaniline derivative, which is ultimately transformed into a bulky 2-(arylimino)pyridine ligand.

This ligand, when complexed with nickel(II) bromide, forms a precatalyst. Upon activation with a co-catalyst, such as Ethylaluminum dichloride (EtAlCl₂) or Modified methylaluminoxane (B55162) (MMAO), it becomes a potent catalyst for producing polyethylene (B3416737). mdpi.com The electronic effects of the nitro group on the ligand can influence the catalyst's activity and the properties of the resulting polymer. Studies have demonstrated that these catalysts can achieve very high activities, producing significant amounts of polyethylene per mole of nickel. mdpi.com

PrecatalystCo-catalystCatalytic Activity (g PE (mol Ni)⁻¹ h⁻¹)Polymer Molecular Weight (Mw / g mol⁻¹)Source
Ni-complex with nitro-appended ligandEtAlCl₂3.8 × 10⁶15,900 mdpi.com
Ni-complex with nitro-appended ligandMMAO2.5 × 10⁶8,600 mdpi.com

Role in Organic Transformations

This compound serves as a key intermediate in a variety of organic transformations, primarily leveraging the reactivity of its nitro and ester functionalities. These transformations are pivotal in the synthesis of high-value chemical entities.

The most significant transformation of this compound is the selective reduction of its nitro group to an amine. This reaction yields ethyl 2-(4-aminophenoxy)acetate, a crucial precursor for the synthesis of novel dual-acting hypoglycemic agents. mdpi.com The reduction can be efficiently carried out using various reducing agents, with a notable method being the use of iron powder in the presence of ammonium (B1175870) chloride. mdpi.com This method is lauded for its safety, low cost, and rapid reaction profile. Other common reagents for the reduction of aromatic nitro compounds include catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride, and sodium dithionite. commonorganicchemistry.comwikipedia.org

The ester group of this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The hydrolysis of p-nitrophenyl esters, in general, is a well-studied process and often serves as a model reaction in enzyme kinetics and the study of catalytic mechanisms. cdnsciencepub.comscholaris.caacs.orgresearchgate.netsemanticscholar.org The rate of hydrolysis is influenced by the pH of the medium and the presence of catalysts. For instance, the alkaline hydrolysis of p-nitrophenyl acetate is significantly accelerated in the presence of certain catalysts. wikipedia.org This reactivity allows for the cleavage of the ester to yield 2-(4-nitrophenoxy)acetic acid, which can then be used in further synthetic steps.

Furthermore, derivatives of the core structure of this compound have demonstrated utility in facilitating complex organic reactions. For example, a related compound, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, has been employed as a mediating reagent in the Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. organic-chemistry.orgnih.gov This highlights the potential for chemically modified versions of this compound to act as powerful tools in synthetic organic chemistry.

Table 1: Selected Organic Transformations of this compound and its Derivatives

TransformationReagents and ConditionsProductSignificanceReference(s)
Nitro Group ReductionFe/NH₄Cl, refluxEthyl 2-(4-aminophenoxy)acetatePrecursor for hypoglycemic agents mdpi.com
Ester HydrolysisBase (e.g., NaOH)2-(4-Nitrophenoxy)acetic acidIntermediate for further synthesis cdnsciencepub.comscholaris.ca
Lossen Rearrangement (Derivative)Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, amineUreasSynthesis of complex organic molecules organic-chemistry.orgnih.gov

Ligand Design for Transition Metal Catalysis

The direct application of this compound as a ligand in transition metal catalysis is not extensively documented in current scientific literature. However, its derivatives, particularly the corresponding amino compound, ethyl 2-(4-aminophenoxy)acetate, hold significant potential for the design of novel ligands.

The field of transition metal catalysis often relies on the development of sophisticated organic ligands that can coordinate to a metal center and modulate its catalytic activity and selectivity. Aminophenol-based ligands have emerged as a privileged class of ligands in this regard. derpharmachemica.comresearchgate.net These ligands can form stable complexes with a variety of transition metals and have been successfully employed in a range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The structural motif of ethyl 2-(4-aminophenoxy)acetate, featuring an aniline-type amino group and an ether oxygen, presents a potential bidentate or even tridentate coordination site for metal ions. The nitrogen and oxygen atoms can act as Lewis basic sites to bind to a transition metal. The electronic properties of the resulting metal complex could be fine-tuned by modifying the substituents on the aromatic ring or the ester group.

While direct experimental evidence for the use of ethyl 2-(4-aminophenoxy)acetate as a ligand in catalysis is sparse, the well-established catalytic activity of complexes bearing structurally similar aminophenol and nitrophenyl-containing ligands suggests that this is a promising area for future research. nih.govuva.nl For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been investigated for their catalytic properties. nih.gov The development of catalysts based on derivatives of this compound could lead to new and efficient catalytic systems for a variety of organic transformations.

Table 2: Potential Ligand Features of Ethyl 2-(4-aminophenoxy)acetate

FeatureDescriptionPotential Catalytic Application
Amino GroupLewis basic nitrogen atom for metal coordination.Oxidation, Reduction, Cross-coupling reactions
Ether OxygenPotential secondary coordination site.Enhancing complex stability and modulating reactivity
Ester GroupCan be modified to tune electronic and steric properties.Fine-tuning catalyst performance

Environmental Fate and Degradation Mechanisms of Ethyl 2 4 Nitrophenoxy Acetate

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many organic molecules. For aromatic nitro compounds, the absorption of solar radiation can initiate a cascade of chemical reactions leading to their transformation.

The susceptibility of a chemical to photodegradation is fundamentally linked to its ability to absorb light at wavelengths present in solar radiation reaching the Earth's surface (typically above 290 nm). For nitrophenoxy compounds, the presence of the nitro group and the aromatic ring results in strong absorption in the UV-A (320-400 nm) and sometimes the visible light spectrum. nih.gov The degradation of related nitrophenyl compounds has been shown to be highly dependent on the wavelength of light and the pH of the surrounding medium. nih.gov For instance, the photodecomposition of certain nitrophenyl derivatives is significantly enhanced at higher pH values (pH ≥ 11), indicating that the anionic form of the molecule may be more susceptible to photolysis. nih.gov It is conceivable that Ethyl 2-(4-nitrophenoxy)acetate exhibits similar behavior, with its degradation rate being influenced by the intensity and spectral quality of sunlight, as well as the acidity or alkalinity of the environmental compartment (e.g., surface waters). A requirement for such photodecomposition in the environment is the absorption of light with wavelengths above approximately 300 nm. nih.gov

Table 1: Expected Wavelength-Dependent Photodegradation Behavior of this compound

Parameter Expected Profile for this compound (by analogy)
Effective Wavelengths Primarily UV-A (320-400 nm) and potentially extending into the visible spectrum, based on the absorption characteristics of the nitrophenyl moiety. nih.gov
pH Dependence Degradation rate is likely to be pH-dependent, with potentially higher rates in alkaline conditions (pH > 9). nih.gov

| Rate-Limiting Factors | Light intensity, quantum yield of the photochemical reactions, and the presence of photosensitizers or quenchers in the environment. |

This table is based on the photodegradation behavior of analogous nitrophenyl compounds.

The photodegradation of nitrophenoxy compounds can proceed through various reaction pathways, including photo-retro-Aldol-type reactions and photonucleophilic substitution. nih.gov For related compounds, irradiation can lead to the cleavage of the ether bond, resulting in the formation of nitrophenols and corresponding acetate (B1210297) derivatives. Further degradation of these primary byproducts is also possible. For example, the photolysis of similar molecules has been observed to yield products such as benzaldehydes and p-nitroaniline, which can further degrade into substances like benzoic acid. nih.gov Therefore, it is plausible that the photolysis of this compound would yield 4-nitrophenol (B140041) and ethyl acetate as initial byproducts. Subsequent degradation of 4-nitrophenol could lead to the formation of various other compounds.

Table 2: Potential Photolytic Byproducts of this compound

Parent Compound Potential Primary Byproducts Potential Secondary Byproducts

This table presents hypothetical byproducts based on known photodegradation pathways of similar aromatic nitro compounds.

Biodegradation Mechanisms in Environmental Compartments

Biodegradation, driven by microorganisms, is a key process for the removal of many organic pollutants from soil and water. The structure of this compound, being a derivative of phenoxyacetic acid, suggests it may be susceptible to microbial degradation.

The biodegradation of phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), is well-documented and primarily occurs through the action of soil microorganisms. mdpi.comnih.gov Numerous bacterial and fungal strains have been identified that can degrade these types of compounds, including species of Sphingomonas, Pseudomonas, Cupriavidus, and Achromobacter. mdpi.com The degradation process often begins with the enzymatic cleavage of the ether linkage, separating the aromatic ring from the aliphatic side chain. nih.gov In the case of this compound, a likely initial step would be the hydrolysis of the ester bond to form 2-(4-nitrophenoxy)acetic acid, followed by the cleavage of the ether bond to yield 4-nitrophenol. The resulting 4-nitrophenol is a known biodegradable compound that can be further mineralized by a variety of microorganisms. The degradation half-life of related phenoxyacetic acid herbicides in soil can range from a few days to several months, depending on soil type, temperature, moisture, and the microbial community present. mdpi.com

Table 3: Microorganisms Known to Degrade Structurally Similar Phenoxyacetic Acid Compounds

Microbial Genus Environmental Compartment Reference
Sphingomonas Soil, Water mdpi.com
Pseudomonas Soil, Water mdpi.com
Cupriavidus Soil mdpi.com
Achromobacter Soil mdpi.com
Ochrobactrum Soil mdpi.com
Mortierella Soil (Fungus) mdpi.com

This table lists microorganisms capable of degrading compounds structurally related to this compound and does not imply direct degradation of the title compound by these specific organisms.

In aquatic environments, both extracellular and intracellular enzymes from bacteria, fungi, and algae can contribute to the biotransformation of organic pollutants. For nitrophenyl compounds, enzymatic hydrolysis is a key transformation pathway. For instance, lipases and esterases can catalyze the hydrolysis of the ester bond in this compound to yield ethanol (B145695) and 2-(4-nitrophenoxy)acetic acid. Furthermore, oxygenases are crucial enzymes in the degradation of aromatic rings. The initial steps in the breakdown of the aromatic portion of the molecule often involve dioxygenase or monooxygenase enzymes that hydroxylate the ring, making it more susceptible to cleavage. The enzymatic hydrolysis of p-nitrophenyl acetate, a related compound, is a well-studied model reaction for enzyme kinetics. researchgate.net

Adsorption and Leaching Behavior in Soil Matrices

The mobility of a compound in the subsurface environment is largely controlled by its adsorption to soil particles and its solubility in water. These factors determine its potential to leach into groundwater or be transported via surface runoff.

The adsorption of phenoxyacetic acid herbicides is known to be influenced by soil properties such as organic matter content, clay content, and pH. nih.gov Generally, adsorption is higher in soils with more organic matter and certain types of clay minerals. capes.gov.br For acidic herbicides, adsorption tends to decrease as soil pH increases because the herbicide becomes more anionic and is repelled by the negatively charged surfaces of soil colloids. nih.gov Given that this compound is a neutral molecule, its adsorption is likely to be primarily governed by partitioning into soil organic matter. However, its hydrolysis product, 2-(4-nitrophenoxy)acetic acid, would exhibit pH-dependent adsorption. Studies on similar herbicides like nitrofen (B51676) have shown strong adsorption to muck soil, which is rich in organic matter. capes.gov.br The leaching potential of this compound is expected to be inversely related to its adsorption. In soils where it is strongly adsorbed, its movement will be limited. Conversely, in soils with low organic matter content, such as sandy soils, there may be a greater potential for leaching. capes.gov.br

Table 4: Adsorption Behavior of Structurally Related Herbicides in Different Soil Matrices

Herbicide Soil/Adsorbent Type Adsorption Behavior Reference
Nitrofen Muck Soil Readily adsorbed capes.gov.br
Nitrofen Kaolinite Clay Slightly adsorbed capes.gov.br
Nitrofen Bentonite Clay Readily adsorbed capes.gov.br
MCPA Topsoil (A horizon) Weakly sorbed, positively correlated with organic carbon nih.gov

This table summarizes the adsorption characteristics of herbicides structurally related to this compound to infer its potential behavior in soil.

Mobility and Persistence Studies

There are no specific mobility or persistence studies for this compound documented in publicly accessible scientific literature. Consequently, data regarding its leaching potential, half-life in various soil types, and degradation products are not available.

General principles of environmental chemistry suggest that the mobility and persistence of a compound like this compound would be influenced by its chemical structure, which includes a nitrophenoxy group and an ethyl acetate group. The nitro group, being electron-withdrawing, can affect the molecule's susceptibility to microbial degradation. nih.govnih.gov The ester linkage may be subject to hydrolysis. However, without specific studies, any discussion remains theoretical.

Advanced Analytical Methodologies for Research on Ethyl 2 4 Nitrophenoxy Acetate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying the components of a mixture. For ethyl 2-(4-nitrophenoxy)acetate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct and critical roles.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like this compound. It is widely used for purity assessment of the synthesized compound and for real-time monitoring of the reaction progress.

The synthesis of this compound typically involves the alkylation of 4-nitrophenol (B140041) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base. mdpi.com HPLC can effectively separate the final product from the starting materials and any potential side products. A common setup for analyzing aromatic compounds is reversed-phase HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov

For instance, a method for a structurally related compound, diethyl(2-(4-nitrophenoxy)ethyl)amine, employs a reversed-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A similar system can be optimized for this compound. The progress of the synthesis reaction can be monitored by periodically injecting aliquots of the reaction mixture into the HPLC system. bridgewater.edu The disappearance of the starting material peaks and the appearance and growth of the product peak can be tracked to determine the reaction's endpoint.

Table 1: Illustrative HPLC Method for Purity Assessment

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

This table represents a typical starting point for method development. Actual conditions may vary based on the specific instrument and column used.

Gas Chromatography (GC) for Volatile Byproducts Analysis

While the primary product, this compound, is not sufficiently volatile for direct GC analysis without derivatization, GC is highly effective for the analysis of volatile byproducts and residual solvents from its synthesis. The synthesis often employs solvents like acetone (B3395972) or ethanol (B145695). mdpi.comnih.gov

Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can detect and quantify trace amounts of these volatile organic compounds. The EPA Method 8091, for example, outlines conditions for the analysis of nitroaromatics and cyclic ketones, which can be adapted for byproducts in the synthesis of the target compound. epa.gov Analysis typically involves a capillary column, such as a DB-5 or DB-1701, and an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitro compounds. epa.gov

Table 2: Typical GC Conditions for Volatile Impurity Analysis

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injection Mode Splitless

This table provides a general guideline. The specific parameters would need to be optimized based on the expected volatile byproducts.

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comresearchgate.net This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₀H₁₁NO₅), the theoretical exact mass can be calculated and compared to the experimentally determined mass to confirm its identity with high confidence. nih.govnih.gov Techniques like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve high resolution. researchgate.net

Table 3: Accurate Mass Data for this compound

ParameterValue
Molecular Formula C₁₀H₁₁NO₅
Theoretical Monoisotopic Mass 225.0637 u
Calculated m/z for [M+H]⁺ 226.0710 u
Calculated m/z for [M+Na]⁺ 248.0530 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. springernature.comnih.gov By studying the fragmentation pattern of the protonated molecule of this compound, [M+H]⁺, valuable structural information can be obtained.

The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group (NO₂) or related species like HNO₂. nih.gov For this compound, expected fragmentation pathways could include the loss of the ethyl group, the ethoxycarbonylmethyl group, and cleavage of the ether linkage, in addition to transformations involving the nitro group. The mass spectrum of the related compound 4-nitrophenyl acetate (B1210297) shows a prominent peak corresponding to the loss of the acetyl group, suggesting that cleavage of the ester or ether bond is a likely fragmentation pathway.

Electrochemical Methods for Redox Behavior

Electrochemical methods, such as cyclic voltammetry and square wave voltammetry, can be employed to study the redox behavior of this compound. The nitro group (NO₂) is electrochemically active and can be reduced in a stepwise manner.

Studies on related nitroaromatic compounds have shown that the reduction of the nitro group often proceeds through a radical anion intermediate to a nitroso and then a hydroxylamine (B1172632) species, which can be further reduced to an amine. The specific potentials at which these reduction steps occur provide insight into the electronic properties of the molecule. An investigation into dihydroxybenzenes in solvents like ethyl acetate has demonstrated the feasibility of voltammetric studies in organic media. nih.gov For this compound, electrochemical analysis would likely be carried out in an aprotic organic solvent containing a supporting electrolyte. The resulting voltammograms would reveal the reduction potentials associated with the nitro group, offering valuable data on its electronic structure and reactivity.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox (reduction-oxidation) properties of a chemical species in solution. This method involves scanning the potential of an electrode linearly with time and measuring the resulting current. For a compound like this compound, which contains a reducible nitro group (-NO2), CV would be an invaluable tool for determining its redox potentials.

Principles and Hypothetical Application:

In a typical CV experiment for this compound, the compound would be dissolved in a suitable solvent containing a supporting electrolyte. A three-electrode system (working, reference, and counter electrodes) would be immersed in the solution. As the potential is swept, the nitro group on the aromatic ring would undergo reduction. This process involves the transfer of electrons to the molecule, leading to the formation of a radical anion and subsequently other reduced species.

The resulting voltammogram would display peaks corresponding to these reduction events. The peak potential (Ep) provides information about the energy required for the redox process. The electrochemical reduction of nitroaromatic compounds is often irreversible, meaning the reduced species does not readily re-oxidize to the parent compound upon reversing the potential scan.

Illustrative Research Findings:

While direct experimental data for this compound is not available, studies on similar nitroaromatic compounds, such as dinitrotoluene (DNT) and trinitrotoluene (TNT), have demonstrated the utility of cyclic voltammetry. nih.gov These studies show that the reduction potentials of nitro groups are typically observed in the negative potential range and are dependent on factors like the solvent, pH, and the chemical structure of the molecule. nih.govresearchgate.net The electrochemical reduction of the nitro group is a key process that can be harnessed for various applications. researchgate.net

A hypothetical cyclic voltammogram for this compound might show a cathodic peak corresponding to the irreversible reduction of the nitro group. The exact potential would depend on the experimental conditions.

Hypothetical Data Table for Cyclic Voltammetry of this compound:

ParameterHypothetical Value
SolventAcetonitrile
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate
Working ElectrodeGlassy Carbon Electrode
Scan Rate100 mV/s
Cathodic Peak Potential (Epc)-0.95 V vs. Ag/AgCl
Anodic Peak Potential (Epa)Not Observed (Irreversible)

This table is for illustrative purposes only and represents the type of data that would be generated from a cyclic voltammetry experiment.

Sensor Development Based on Electrochemical Principles

The electrochemical properties of this compound, particularly the reducible nitro group, make it a potential candidate for use in the development of electrochemical sensors. These sensors could be designed to detect the presence of this compound or, conversely, the compound itself could be used as a component in a sensor for detecting other analytes.

Principles and Hypothetical Application:

An electrochemical sensor for detecting this compound would typically involve modifying an electrode surface with a material that selectively interacts with the compound. When the target analyte (this compound) is present, it would undergo an electrochemical reaction at the electrode surface, generating a measurable signal (e.g., current or potential change) that is proportional to its concentration. Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed for quantitative analysis due to their higher sensitivity compared to cyclic voltammetry. researchgate.net

The development of such a sensor would involve:

Electrode Modification: Choosing and applying a suitable modifier to a base electrode (e.g., glassy carbon electrode). This modifier could be a polymer, nanomaterial, or a composite that enhances the electrochemical signal for the reduction of the nitro group. researchgate.netscispace.com

Optimization: Fine-tuning experimental parameters such as pH, supporting electrolyte, and voltammetric parameters to achieve the best sensor performance (e.g., low detection limit, wide linear range, high selectivity). researchgate.net

Validation: Testing the sensor's response to this compound and its selectivity against potential interfering substances.

Illustrative Research Findings:

Research on electrochemical sensors for other nitroaromatic compounds, like 4-nitrophenol, has shown that modified electrodes can significantly improve detection sensitivity and selectivity. researchgate.netscispace.comresearchgate.net For instance, the use of graphene-based nanocomposites has been demonstrated to enhance the electrochemical detection of 4-nitrophenol. scispace.com These approaches could be adapted for the development of sensors for this compound.

Hypothetical Data Table for an Electrochemical Sensor for this compound:

Performance MetricHypothetical Value
Analytical TechniqueDifferential Pulse Voltammetry (DPV)
Working ElectrodeModified Glassy Carbon Electrode
Linear Range1.0 µM - 100 µM
Limit of Detection (LOD)0.5 µM
Sensitivity0.8 µA/µM
SelectivityHigh against common organic interferents

This table is for illustrative purposes only and represents the performance characteristics that would be evaluated for a newly developed electrochemical sensor.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motif of phenoxyacetic acid and its derivatives has been identified in various biologically active molecules, suggesting that ethyl 2-(4-nitrophenoxy)acetate could serve as a foundational structure for the discovery of new therapeutic agents. Future research should focus on a systematic exploration of its potential biological targets.

One promising area of investigation is in the field of infectious diseases. For instance, derivatives of phenoxyacetic acid have demonstrated antimycobacterial properties. nih.gov Specifically, certain synthesized compounds from a series of 2-{4-[1-amino (thioxo) methyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid and 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv and isoniazid-resistant strains. nih.gov This indicates that the phenoxyacetic acid core is a viable scaffold for developing new antitubercular drugs. Future work could involve the synthesis of a library of compounds derived from this compound and screening them for activity against a panel of clinically relevant pathogens.

Furthermore, the phenoxyacetate (B1228835) structure is related to phenylethanolamines, which have been investigated as agonists for adrenergic receptors. For example, novel phenylethanolamine derivatives have been synthesized and evaluated as potent and selective human beta3-adrenergic receptor (AR) agonists. nih.gov These compounds have shown potential as therapies for obesity and type II diabetes, exhibiting significant hypoglycemic activity in rodent models. nih.gov Given the structural similarities, future research could explore whether derivatives of this compound could be designed to interact with G-protein coupled receptors, such as the beta3-AR, opening up therapeutic possibilities in metabolic diseases.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Biological TargetRationale
Infectious Diseases Mycobacterium tuberculosis enzymesPhenoxyacetic acid derivatives have shown antimycobacterial activity. nih.gov
Metabolic Disorders Beta3-Adrenergic ReceptorStructural similarity to known beta3-AR agonists with anti-diabetic and anti-obesity effects. nih.gov

Development of Advanced Synthetic Strategies for Sustainable Production

The future viability of any chemical compound for widespread application hinges on the availability of efficient and environmentally benign synthetic methods. While traditional esterification methods can be employed for the synthesis of this compound, future research should prioritize the development of advanced, sustainable production strategies.

Green chemistry principles should guide the optimization of its synthesis. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. For instance, research into the synthesis of phenolic esters has demonstrated methods that avoid acidic or basic catalysts and operate under solvent-free conditions, relying on temperature optimization. jetir.org Another approach involves the use of biocatalysts, such as immobilized lipases, for the synthesis of esters. rsc.orgcsic.es These enzymatic methods can offer high selectivity and operate under mild reaction conditions, contributing to a more sustainable process. rsc.orgcsic.es A continuous flow synthesis approach using a robust biocatalyst has been developed for esters derived from biomass, showcasing a path towards industrial-scale green production. rsc.org

Future research could focus on developing a biocatalytic or a flow chemistry process for the synthesis of this compound. This would not only enhance the environmental profile of the production process but also potentially improve yield and purity while reducing production costs. google.com

Table 2: Comparison of Synthetic Strategies for Ester Production

Synthetic StrategyKey FeaturesAdvantages for Sustainable Production
Traditional Catalysis Use of acid or base catalystsWell-established methods
Solvent-Free Synthesis Reaction conducted without a solvent, often at elevated temperaturesReduced solvent waste, potential for higher reaction rates. jetir.org
Biocatalysis Use of enzymes (e.g., lipases) as catalystsHigh selectivity, mild reaction conditions, biodegradable catalysts. rsc.orgcsic.es
Flow Chemistry Continuous reaction in a reactor systemImproved process control, higher yields, enhanced safety, and scalability. rsc.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. researchgate.netnih.govnih.govresearchgate.net These computational tools can be leveraged to accelerate the exploration of the therapeutic potential of the this compound scaffold.

AI and ML algorithms can be employed to predict the biological activities and physicochemical properties of novel derivatives of this compound before they are synthesized. nih.gov By training on large datasets of known chemical structures and their biological activities, these models can identify promising candidates for specific therapeutic targets, thereby reducing the time and cost associated with traditional high-throughput screening. nih.gov For example, machine learning can be used in lead optimization to predict structure-activity relationships (SARs). nih.gov

Furthermore, AI can aid in the design of personalized medicines. research-archive.org By analyzing genomic and proteomic data, AI can help identify patient populations that are most likely to respond to a drug based on the this compound scaffold. This approach can lead to more effective and targeted therapies. research-archive.org The application of AI also extends to predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, a critical step in drug development. researchgate.net

Design of Next-Generation Functional Materials Utilizing this compound Scaffolds

The unique chemical structure of this compound, featuring an aromatic ring, a nitro group, and an ester, makes it an attractive building block for the synthesis of next-generation functional materials. ox.ac.uk The presence of the nitro group, in particular, can impart specific electronic and optical properties to polymers and other materials derived from this scaffold.

Future research could explore the polymerization of monomers derived from this compound to create novel polymers with tailored properties. These polymers could find applications in electronics, optics, and coatings. For instance, the incorporation of the nitroaromatic moiety could lead to materials with high refractive indices or non-linear optical properties.

Furthermore, the this compound scaffold could be used to create functional surfaces and nanoparticles. ox.ac.uk By modifying the ester group, the molecule could be grafted onto surfaces to alter their properties, such as wettability or biocompatibility. The development of polymeric coatings on nanoparticles can also lead to responsive materials for theranostic applications. ox.ac.uk

Comprehensive Environmental Risk Assessment and Mitigation Strategies

As with any chemical compound intended for potential widespread use, a thorough environmental risk assessment of this compound and its derivatives is crucial. nih.govunep.org The presence of a nitrophenol moiety raises concerns about potential environmental persistence and toxicity, as nitrophenols are known environmental pollutants. nih.govresearchgate.netiwaponline.com

Future research must focus on evaluating the biodegradability of this compound and its potential degradation products. nih.gov Studies should investigate the metabolic pathways in relevant microorganisms to understand its fate in soil and water systems. nih.gov While some bacteria are capable of degrading p-nitrophenol, the ester group in this compound may influence its bioavailability and degradation kinetics. nih.gov

In conjunction with fate and transport studies, a comprehensive ecotoxicological evaluation is necessary to determine the potential impact on various aquatic and terrestrial organisms. nih.gov This data will be essential for establishing environmental safety guidelines.

Should the environmental risk assessment indicate potential concerns, research into mitigation strategies will be paramount. This could include the development of bioremediation techniques specifically tailored to remove this compound and related compounds from contaminated environments. researchgate.netdntb.gov.ua The use of immobilized microbial cells or enzyme-based systems could offer effective and sustainable solutions for treating industrial effluents containing this compound. researchgate.net Machine learning models are also being developed to predict the environmental fate and toxicity of chemical compounds, which could be a valuable tool in the early stages of development. nih.gov

Q & A

Basic Research Question

  • Thin-Layer Chromatography (TLC): A solvent system of hexane:ethyl acetate (3:1) is used to track the disappearance of 4-nitrophenol (Rf ~0.3) and the appearance of the product (Rf ~0.6) .
  • Elemental Analysis: Post-purification, carbon, hydrogen, and nitrogen content are verified (deviation <0.5% from theoretical values) .

What spectroscopic and analytical methods confirm the compound’s structure?

Basic Research Question

  • NMR Spectroscopy: ¹H NMR should show signals for the ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2), the acetoxy methylene (δ 4.6–4.8 ppm), and aromatic protons (δ 7.0–8.3 ppm for nitrophenyl) .
  • Mass Spectrometry: A molecular ion peak at m/z 225.20 (C10H11NO5) is expected .
  • X-ray Crystallography: Single-crystal analysis confirms bond lengths (e.g., C–O = 1.36–1.43 Å) and torsional angles .

How is the crystal structure of this compound determined?

Advanced Research Question

  • Data Collection: A Rigaku Mercury CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is used. Parameters include θ range = 3.4–26.0°, T = 293 K, and monoclinic space group P2₁/c .

  • Refinement: SHELXL-97 refines the structure using full-matrix least squares. Key metrics:

    ParameterValue
    a (Å)5.3848
    b (Å)8.4482
    c (Å)24.238
    β (°)92.59
    R10.068
    wR20.156
  • Weak C–H···O hydrogen bonds stabilize layers parallel to the bc plane .

How to resolve discrepancies in melting points or yields across studies?

Advanced Research Question

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted 4-nitrophenol or side products .
  • Crystallization Conditions: Variations in solvent (ethanol vs. acetone) and cooling rates may affect melting points (reported range: 393–402 K) .
  • Replicate Protocols: Compare stoichiometry (e.g., excess ethyl chloroacetate reduces phenol byproducts) .

What challenges arise in refining crystal structures using SHELX?

Advanced Research Question

  • Hydrogen Atom Placement: H-atoms are constrained to idealized positions (C–H = 0.93–0.97 Å), introducing minor errors in electron density maps (Δρmax = 0.20 e Å⁻³) .
  • Disorder Modeling: The ethyl group’s rotational freedom may require split positions or isotropic displacement parameters .
  • Software Limitations: SHELX struggles with low-resolution data (<1.0 Å); complementary tools like Olex2 or Phenix are recommended .

How do intermolecular interactions influence crystal packing?

Advanced Research Question

  • Hydrogen Bonding: Weak C–H···O interactions (2.40–2.60 Å) between the nitro group and ester oxygen create layered structures .
  • π-Stacking: The nitrophenyl ring’s planar geometry allows edge-to-face interactions (3.8–4.2 Å), affecting solubility and melting behavior .

What pharmacological activities have been explored for this compound?

Basic Research Question

  • Anti-inflammatory Potential: Structural analogs (e.g., triazole derivatives) show activity in cyclooxygenase inhibition assays, suggesting utility for further testing .
  • Drug Delivery: The ester group’s hydrolytic stability in physiological buffers (pH 7.4) can be assessed for prodrug applications .

How to optimize reaction conditions for higher yields?

Advanced Research Question

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-nitrophenol but may increase side reactions .
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Microwave Assistance: Reducing reaction time from 8 hours to 30 minutes while maintaining yields >85% .

What purification methods are effective post-synthesis?

Basic Research Question

  • Column Chromatography: Silica gel with hexane:ethyl acetate (4:1) eluent removes unreacted phenol and salts .
  • Recrystallization: Ethanol or acetone yields high-purity crystals (mp 393–402 K) .
  • Liquid-Liquid Extraction: Sodium hydroxide (10%) washes eliminate acidic impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-(4-nitrophenoxy)acetate
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Ethyl 2-(4-nitrophenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.